4-Chloro-5-nitrophthalimide

Overview

Description

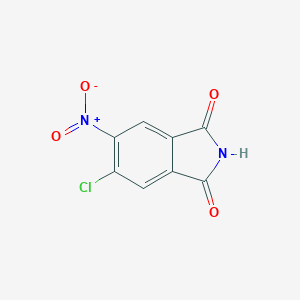

4-Chloro-5-nitrophthalimide is an organic compound with the chemical formula C8H3ClN2O4. It is a white to pale yellow crystalline solid that is soluble in common organic solvents such as ethanol and dimethylformamide, but has low solubility in water . This compound is used as an intermediate in organic synthesis and in the preparation of biologically active drugs, dyes, and pesticides .

Preparation Methods

4-Chloro-5-nitrophthalimide can be synthesized through the chlorination of nitro phthalimide . The specific reaction conditions can be optimized according to experimental requirements. One common method involves the nitration of phthalimide to produce 4-nitrophthalimide, which is then chlorinated to yield this compound . The nitration process typically involves the use of fuming nitric acid and concentrated sulfuric acid, while the chlorination step can be carried out using chlorine gas or other chlorinating agents .

Chemical Reactions Analysis

4-Chloro-5-nitrophthalimide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under specific conditions.

The major products formed from these reactions depend on the reagents and conditions used. For example, reduction of the nitro group yields 4-chloro-5-aminophthalimide .

Scientific Research Applications

4-Chloro-5-nitrophthalimide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-5-nitrophthalimide involves its ability to act as a ligand for transition metals and participate in chelate ligand transfer reactions . The compound can coordinate with metal ions, forming coordination complexes that are useful in various chemical reactions . The initial step involves the coordination of the metal ion with one of the chloride ligands, followed by the transfer of the metal ion to the carbene center, displacing the chloride from its position .

Comparison with Similar Compounds

4-Chloro-5-nitrophthalimide can be compared with other similar compounds such as:

4-Nitrophthalimide: This compound lacks the chlorine atom and is used in similar applications, but with different reactivity and properties.

5-Chloro-6-nitroisoindoline-1,3-dione: This is another name for this compound, highlighting its structural similarity.

5-Chloro-6-nitrosoisoindoline-1,3-dione: This compound has a nitroso group instead of a nitro group, leading to different chemical behavior.

The uniqueness of this compound lies in its combination of chlorine and nitro groups, which provides distinct reactivity and versatility in organic synthesis .

Biological Activity

4-Chloro-5-nitrophthalimide (C₈H₄ClN₃O₄) is an organic compound characterized by a phthalimide structure with a chlorine atom at the 4-position and a nitro group at the 5-position. This compound exhibits notable biological activities, particularly in its role as a chelating agent and potential therapeutic agent. The following sections explore its biological activity, synthesis, and relevant research findings.

The compound is typically synthesized through reactions involving 4-chlorophthalic anhydride and nitro compounds. The presence of both chlorine and nitro groups enhances its reactivity, making it suitable for various applications in medicinal chemistry.

Chelating Agent

Research indicates that this compound acts as an effective chelating agent for metal ions, which is significant in biochemical applications. This property facilitates metal ion transfer reactions, making it valuable in various biochemical processes and potentially in drug formulations targeting metal-dependent enzymes.

Antibacterial Activity

Preliminary studies suggest that this compound may exhibit antibacterial properties . Although further research is required to elucidate its mechanisms of action, some findings indicate that it can inhibit bacterial growth, possibly by interfering with metabolic pathways or cellular functions .

Inhibition of Carbonic Anhydrase

A notable area of research involves the inhibition of human carbonic anhydrase (hCA) enzymes by compounds related to phthalimides. Inhibitors of hCA are being studied for their therapeutic applications in conditions such as glaucoma and epilepsy. This compound has shown potential in this context, with studies indicating that it may selectively inhibit specific isoforms of hCA, which are implicated in various human diseases .

Study on hCA Inhibition

In a study assessing the inhibition of hCA isoforms by sulphonamide derivatives incorporating phthalimido moieties, it was found that compounds similar to this compound exhibited inhibition constants (Ki) ranging from nanomolar to micromolar levels against hCA I, II, IX, and XII. This highlights the potential of these compounds in developing targeted therapies for diseases associated with abnormal hCA expression .

| Isoform | Localization | Disease Implications | Ki (nM) |

|---|---|---|---|

| hCA I | Erythrocytes | Retinal edema | 49 |

| hCA II | Various | Glaucoma | <50 |

| hCA IX | Tumors | Cancer | 55 |

Research Findings

Research has demonstrated that compounds with similar structures to this compound can exhibit significant biological activities. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents . Additionally, studies on natural products have revealed compounds with similar functionalities that also display neuroprotective and anti-inflammatory activities .

Properties

IUPAC Name |

5-chloro-6-nitroisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClN2O4/c9-5-1-3-4(2-6(5)11(14)15)8(13)10-7(3)12/h1-2H,(H,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADLVDYMTBOSDFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1[N+](=O)[O-])Cl)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384216 | |

| Record name | 4-Chloro-5-nitrophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6015-57-2 | |

| Record name | 4-Chloro-5-nitrophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.